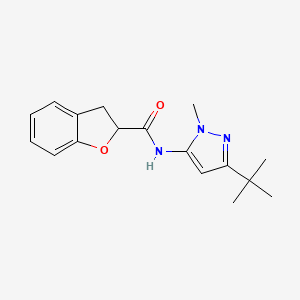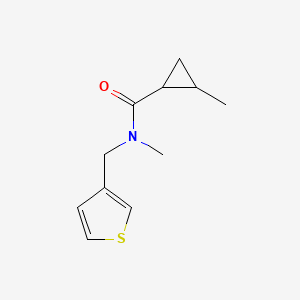
N-(2-adamantyl)-4-bromo-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-4-bromo-2-fluorobenzamide, also known as AFB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. AFB is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 384.3 g/mol.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-4-bromo-2-fluorobenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, N-(2-adamantyl)-4-bromo-2-fluorobenzamide can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been demonstrated to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N-(2-adamantyl)-4-bromo-2-fluorobenzamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has some limitations, such as its relatively low yield in the synthesis method and its potential toxicity to cells at high concentrations.
Orientations Futures
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has great potential for future research in various fields. In medicinal chemistry, N-(2-adamantyl)-4-bromo-2-fluorobenzamide could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. N-(2-adamantyl)-4-bromo-2-fluorobenzamide could also be explored for its potential applications in other diseases, such as viral infections and autoimmune disorders.
In materials science, N-(2-adamantyl)-4-bromo-2-fluorobenzamide could be used as a building block for the synthesis of new functional materials with unique properties, such as high porosity and catalytic activity. N-(2-adamantyl)-4-bromo-2-fluorobenzamide could also be utilized as a ligand in the synthesis of new metal complexes for catalytic applications.
Conclusion
In conclusion, N-(2-adamantyl)-4-bromo-2-fluorobenzamide is a small molecule with great potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-adamantyl)-4-bromo-2-fluorobenzamide could lead to new discoveries and advancements in various fields.
Méthodes De Synthèse
The synthesis of N-(2-adamantyl)-4-bromo-2-fluorobenzamide involves the reaction of 2-bromo-4-fluoroaniline with 2-adamantanone in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed C-H activation process, leading to the formation of N-(2-adamantyl)-4-bromo-2-fluorobenzamide. The yield of the synthesis method is approximately 60%, and the purity of the compound is greater than 95%.
Applications De Recherche Scientifique
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. N-(2-adamantyl)-4-bromo-2-fluorobenzamide has also been studied for its antibacterial and antifungal properties.
In materials science, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. N-(2-adamantyl)-4-bromo-2-fluorobenzamide has also been utilized as a ligand in the synthesis of metal complexes for catalytic applications.
Propriétés
IUPAC Name |
N-(2-adamantyl)-4-bromo-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO/c18-13-1-2-14(15(19)8-13)17(21)20-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNMCUURZXLRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-4-bromo-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)







![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
